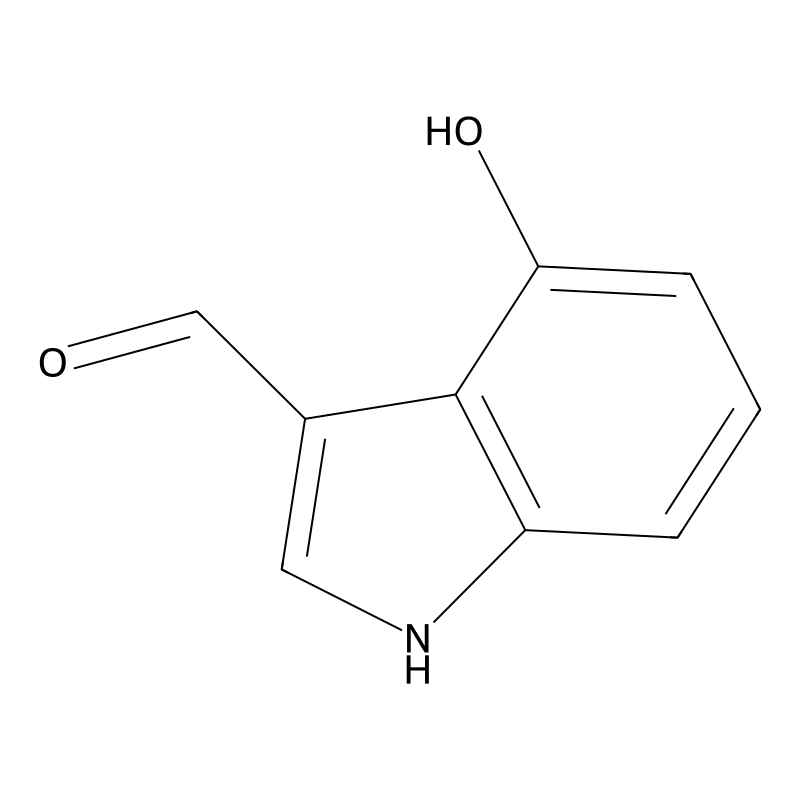

4-hydroxy-1H-indole-3-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Plant metabolite and potential marker compound:

4-Hydroxy-1H-indole-3-carbaldehyde (4-HICA) is a naturally occurring plant metabolite found in various plants, particularly those belonging to the Brassicaceae family, which includes broccoli, cauliflower, cabbage, and Brussels sprouts []. Studies suggest its potential as a chemical marker for the identification and classification of plants within this family [].

Synthesis of fluorescent probes:

4-HICA's chemical properties, including the presence of a formyl group and an amine functionality, make it a valuable starting material for the synthesis of fluorescent probes []. These probes can be useful in various scientific research applications, such as bioimaging and the detection of specific molecules within cells or tissues.

4-Hydroxy-1H-indole-3-carbaldehyde is an organic compound with the molecular formula C₉H₇NO₂. This compound features a hydroxyl group (-OH) at the 4-position of the indole ring and an aldehyde group (-CHO) at the 3-position. It is structurally related to indole and its derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of both the hydroxyl and aldehyde functional groups contributes to its reactivity and potential biological functions.

4-Hydroxy-1H-indole-3-carbaldehyde exhibits typical reactivity associated with aromatic aldehydes. Notable reactions include:

- Oxidation: It can be oxidized to form 4-hydroxyindole-3-carboxylic acid.

- Condensation Reactions: The compound can undergo condensation with various nucleophiles, including amines, to form Schiff bases.

- Henry Reaction: It reacts with nitromethane to yield 3-nitrovinyl indole, showcasing its utility in synthetic organic chemistry .

Research indicates that 4-hydroxy-1H-indole-3-carbaldehyde possesses significant biological activities. It has been noted for its:

- Antifungal Properties: The compound demonstrates antifungal activity, which may contribute to its potential use in treating fungal infections.

- Receptor Agonism: Similar to its structural analogs, it may act as a receptor agonist at the aryl hydrocarbon receptor, influencing immune responses and possibly modulating inflammation .

Several synthetic routes have been developed for the preparation of 4-hydroxy-1H-indole-3-carbaldehyde:

- Vilsmeier-Haack Reaction: This method involves the formylation of 4-hydroxyindole using phosphorus oxychloride and dimethylformamide, yielding high purity products.

- Direct Formylation: Indole derivatives can be directly formylated using various reagents, including carbon monoxide under specific conditions.

- Grignard Reaction: Another approach involves using Grignard reagents to introduce the aldehyde functionality onto the indole structure .

4-Hydroxy-1H-indole-3-carbaldehyde finds applications in various fields:

- Pharmaceuticals: Its biological activities make it a candidate for drug development, particularly in antifungal therapies.

- Chemical Synthesis: The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of more complex indole derivatives.

- Research: It is used in studies investigating indole derivatives' effects on biological systems and their mechanisms of action .

Studies have indicated that 4-hydroxy-1H-indole-3-carbaldehyde interacts with several biological targets:

- Aryl Hydrocarbon Receptor: As an agonist, it influences gene expression related to immune responses.

- Enzyme Inhibition: Preliminary studies suggest potential inhibition of certain enzymes involved in metabolic pathways, although further research is needed to clarify these interactions .

Several compounds share structural similarities with 4-hydroxy-1H-indole-3-carbaldehyde. Here are a few notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Indole-3-carbaldehyde | Indole ring with an aldehyde group | Biologically active metabolite |

| 5-Hydroxyindole | Hydroxyl group at position 5 | Involved in neurotransmitter synthesis |

| 4-Methylindole | Methyl group at position 4 | Exhibits different biological activity |

| 2-Aminobenzaldehyde | Amino group at position 2 | Used in dye synthesis |

4-Hydroxy-1H-indole-3-carbaldehyde's unique combination of hydroxyl and aldehyde functionalities distinguishes it from other indole derivatives, potentially enhancing its reactivity and biological profile compared to similar compounds .

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant